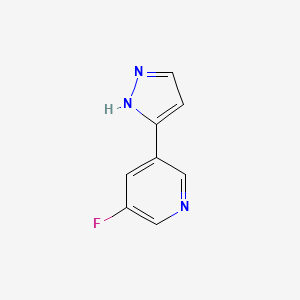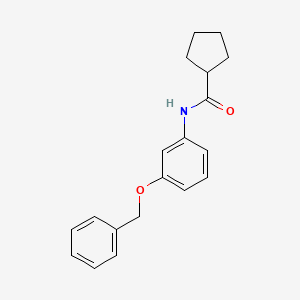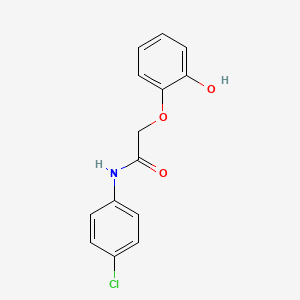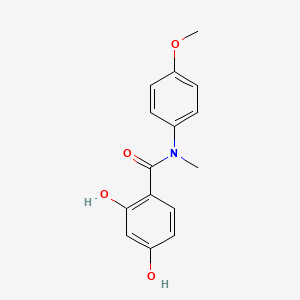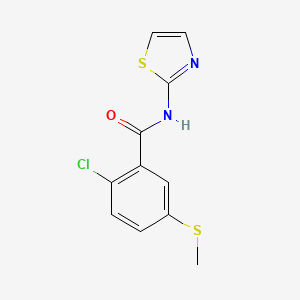
2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide
説明
2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a thiazole derivative that has been synthesized using various methods. The compound has been found to have several biochemical and physiological effects, making it a promising candidate for various applications.
作用機序
The mechanism of action of 2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, which may contribute to its anticancer and anti-inflammatory properties. It has also been found to disrupt the cell membrane of certain bacteria, which may contribute to its antibacterial properties.
Biochemical and Physiological Effects
2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide has several biochemical and physiological effects. It has been found to reduce the levels of certain inflammatory markers in animal models, indicating its potential anti-inflammatory properties. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells, indicating its potential anticancer properties. The compound has also been found to inhibit the growth of certain bacteria, indicating its potential antibacterial properties.
実験室実験の利点と制限
2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide has several advantages and limitations for lab experiments. One advantage is its potential to inhibit the growth of cancer cells, making it a promising candidate for further anticancer research. Additionally, its potential anti-inflammatory and antibacterial properties make it a versatile compound for various research applications. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its further development.
将来の方向性
There are several future directions for research on 2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide. One direction is further research into its mechanism of action, which may provide insight into its potential applications. Additionally, further research into its anticancer, anti-inflammatory, and antibacterial properties may lead to the development of new treatments for various diseases. Another direction is the synthesis of analogs of this compound, which may have improved properties and potential applications. Overall, 2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide is a promising compound for various scientific research applications, and further research may lead to its development as a new treatment for various diseases.
合成法
2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide can be synthesized using various methods, including the reaction of 2-chloro-5-methylsulfanylbenzoic acid with thiosemicarbazide and phosphorus oxychloride. Another method involves the reaction of 2-chloro-5-methylsulfanylbenzoic acid with thiosemicarbazide in the presence of a catalyst such as zinc chloride. The synthesis of this compound has been reported in several scientific publications.
科学的研究の応用
2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide has been found to have several scientific research applications. It has been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells. The compound has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential use as an antibacterial agent, as it has been found to inhibit the growth of certain bacteria.
特性
IUPAC Name |
2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS2/c1-16-7-2-3-9(12)8(6-7)10(15)14-11-13-4-5-17-11/h2-6H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSDYJWYXHNYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330372 | |
| Record name | 2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666248 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
303065-50-1 | |
| Record name | 2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B7580600.png)
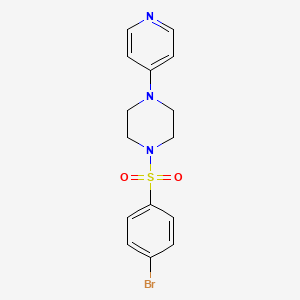
![2-[(4-cyanophenyl)sulfonylamino]-N-naphthalen-2-ylpropanamide](/img/structure/B7580612.png)

![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7580621.png)
![5-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]pentanoic acid](/img/structure/B7580627.png)
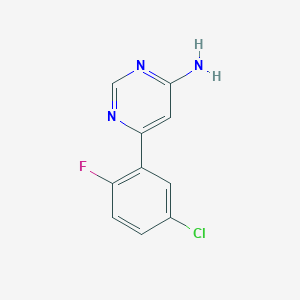
![2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B7580636.png)
![N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7580649.png)

